Naphthol AS-E acetate
CAS No.: 84100-15-2
Cat. No.: VC3730088
Molecular Formula: C19H14ClNO3
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84100-15-2 |
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Molecular Formula | C19H14ClNO3 |
Molecular Weight | 339.8 g/mol |
IUPAC Name | [3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate |
Standard InChI | InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23) |
Standard InChI Key | INHDDLDQONYNHO-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES | CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties of Naphthol AS-E Acetate
Structural Characteristics
Naphthol AS-E acetate is derived from Naphthol AS-E through acetylation of the hydroxyl group at the 3-position of the naphthalene ring. While the parent compound Naphthol AS-E has the molecular formula C₁₇H₁₂ClNO₂, the acetate derivative incorporates an additional acetyl group (C₂H₃O), resulting in a modified molecular structure.
Physicochemical Properties
The physicochemical properties of Naphthol AS-E acetate differ from those of the parent compound due to the acetylation of the hydroxyl group. Based on the properties of the parent compound, we can derive some expected characteristics of the acetate derivative:
Property | Naphthol AS-E | Naphthol AS-E Acetate (Predicted) |
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Molecular Formula | C₁₇H₁₂ClNO₂ | C₁₉H₁₄ClNO₃ |
Molecular Weight | 297.74 g/mol | 339.78 g/mol (approximate) |
Melting Point | 255°C | Expected to be lower than parent compound |
Boiling Point | 416.5°C at 760 mmHg | Expected to be higher |
Solubility | Soluble in dimethylformamide | Enhanced solubility in organic solvents |
LogP | 2.97 at 23°C and pH 7.2 | Expected to be higher (more lipophilic) |
Physical Appearance | White to light yellow solid | Similar to parent compound |
The acetylation of the hydroxyl group typically increases lipophilicity, which can enhance membrane permeability in biological systems . This modification generally reduces hydrogen bonding potential, potentially altering crystal packing and resulting in different melting point characteristics compared to the parent compound.
Synthesis and Production Methods
General Synthesis Approaches
The synthesis of Naphthol AS-E acetate would typically follow from the parent compound Naphthol AS-E, which is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with 4-chloroaniline . The general approach to acetylation involves the reaction of the hydroxyl group with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Synthetic Challenges
Research into the development of Naphthol AS-E derivatives has encountered various synthetic challenges. In attempts to create O-aminated derivatives as prodrugs, researchers discovered novel transformations during synthesis, including the formation of oxazoles from aryl triflates and ethyl acetohydroximate . These findings suggest that the development of Naphthol AS-E acetate might face similar synthetic considerations due to the reactive nature of the hydroxyl group.
A typical synthesis route for Naphthol AS-E involves:
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Preparation of the sodium salt of 3-hydroxy-2-naphthoic acid
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Condensation with p-chloroaniline in the presence of PCl₃, using chlorobenzene as solvent
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Neutralization, distillation, filtration, and drying to obtain the finished product
The acetate derivative would require an additional step involving acetylation of the purified Naphthol AS-E.
Biological Activity and Mechanism of Action
Mechanism of Parent Compound
Naphthol AS-E functions as a potent, cell-permeable inhibitor of the interaction between the KIX domain of CBP and the KID domain of CREB. The parent compound directly binds to the KIX domain with a dissociation constant (Kd) of approximately 8.6 μM, effectively blocking the interaction between these proteins with an IC₅₀ of 2.26 μM .
CREB is a downstream transcription factor involved in multiple signaling pathways originating from receptor tyrosine kinases and G-protein coupled receptors. It becomes activated when phosphorylated at Ser133, which enables binding to CBP through the KID-KIX interaction . By disrupting this interaction, Naphthol AS-E inhibits CREB-mediated gene transcription.
Anticipated Activity of the Acetate Derivative
The acetylation of the hydroxyl group in Naphthol AS-E could significantly impact the biological activity profile of the compound. Typically, ester derivatives like acetates can function as prodrugs, requiring enzymatic hydrolysis by esterases to release the active parent compound in biological systems. This modification might:
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Enhance cell penetration due to increased lipophilicity
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Alter the distribution profile in biological systems
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Provide a delayed release mechanism for the active compound
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Potentially modify target binding interactions
The strategic acetylation may overcome some limitations of the parent compound, similar to the approach described in research on O-aminated derivatives designed to improve aqueous solubility .
Anti-Cancer Activity
The parent compound Naphthol AS-E exhibits significant anti-proliferative activity against various cancer cell lines, with GI₅₀ values of:
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A549 lung cancer cells: 2.9 μM
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MCF-7 breast cancer cells: 2.81 μM
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MDA-MB-231 breast cancer cells: 2.35 μM
Additionally, Naphthol AS-E treatment (2.5-10 μM for 48 hours) decreases the expression of the anti-apoptotic protein Bcl-2 and vascular endothelial growth factor (VEGF), suggesting multiple mechanisms contributing to its anti-cancer effects . The acetate derivative might exhibit modified efficacy or kinetics in these cellular systems due to the need for hydrolysis to release the active form.
Applications in Research and Industry
Research Applications
Naphthol AS-E and potentially its acetate derivative serve as valuable tools in research settings for:
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Investigating CREB-dependent cellular processes
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Studying transcriptional regulation mechanisms
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Exploring protein-protein interactions involving the KIX domain
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Developing cancer therapeutics targeting CREB-mediated pathways
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Understanding the role of CREB in various cellular responses
Industrial Applications
The parent compound Naphthol AS-E has established applications in the textile industry:
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Dyeing cotton, viscose fiber, and silk
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Combination with blue base or blue salt to produce dark blue and navy blue dyes
The acetate derivative might have modified properties that could influence its performance in these industrial applications, potentially offering improved solubility in certain solvents used in textile processing.
Comparative Analysis with Other Derivatives
Prodrug Development Efforts
This finding provides important context for understanding how structural modifications, including acetylation, might impact the biological activity of Naphthol AS-E derivatives. The acetate group, unlike the bulkier tert-butylamino group, might be more readily cleaved by cellular esterases, potentially making it a more effective prodrug approach.
Structure-Activity Relationship Considerations
The development of Naphthol AS-E derivatives illuminates several structural considerations relevant to understanding the potential properties of the acetate form:
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The hydroxyl group at the 3-position appears critical for biological activity
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Modifications that temporarily mask this group need to be readily reversible in biological systems
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Steric and electronic factors significantly influence the biological processing of derivatives
Current Research Trends and Future Directions
Prodrug Development Strategies
Current research trends in Naphthol AS-E derivatives focus on developing prodrug approaches to overcome limitations of the parent compound. The acetate form represents one such strategy, potentially offering:
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Improved pharmaceutical properties (solubility, stability, bioavailability)
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Enhanced cellular penetration capabilities
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Modified pharmacokinetic profiles
Target-Specific Delivery Systems
Future research might explore conjugation of Naphthol AS-E acetate or other derivatives with targeting moieties to enhance delivery to specific tissues or cell types, potentially increasing therapeutic efficacy while reducing off-target effects.
Combination Therapies
The mechanism of action of Naphthol AS-E in inhibiting CREB-mediated transcription suggests potential synergistic effects when combined with other targeted therapies. Future research might investigate such combination approaches using the acetate or other derivatives to enhance anti-cancer efficacy.
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